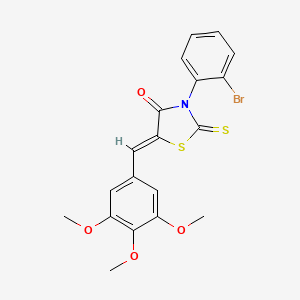![molecular formula C9H12N2O3 B2725912 [4-(Dimethylamino)-3-nitrophenyl]methanol CAS No. 1039882-00-2](/img/structure/B2725912.png)
[4-(Dimethylamino)-3-nitrophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of DMAP is (CH3)2NC5H4N . It’s a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis
DMAP is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water at a concentration of 50 mg/mL .Scientific Research Applications
Excited-State Dynamics in Reverse Micelles
The study of the excited-state intramolecular charge transfer dynamics of 4-dimethylamino-4′-nitrobiphenyl (DNBP) in reverse micelles reveals significant insights into the solvent polarity effects on absorption and emission bands. The research showed that DNBP exhibited blue-shifted absorption and emission bands in reverse micelles compared to bulk methanol solutions, attributed to the decreased solvent polarity within the micelles. This phenomenon indicates the potential of DNBP derivatives for studying microenvironmental effects in nanoconfined spaces, such as reverse micelles, which can be pivotal for understanding chemical reactions at the nanoscale (Lee et al., 2020).
Solvatochromism and Probing of Solvent Mixtures
Research on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which undergo solvatochromism, has shown these compounds can act as solvatochromic switches and probes for investigating preferential solvation in binary solvent mixtures. Their behavior in different solvents provides valuable information on solute-solvent interactions, which is essential for developing solvent-sensitive dyes and sensors (Nandi et al., 2012).
Catalytic Methanolytic Transesterification
The catalytic capabilities of [4-(Dimethylamino)-3-nitrophenyl]methanol derivatives have been explored through the methanolytic transesterification of methyl aryl phosphorothioates. This study demonstrated significant rate accelerations in methanol, showcasing the potential of these compounds in catalysis, particularly in reactions involving methanolytic cleavage (Edwards et al., 2011).
Charge Transfer Dynamics and Spectroscopy
The multimode charge-transfer dynamics of 4-(Dimethylamino)benzonitrile have been extensively studied, providing deep insights into photoinduced charge transfer processes. Such studies are critical for understanding the complex dynamics of excited electronic states in molecular systems, with implications for designing more efficient photonic and electronic materials (Rhinehart et al., 2012).
Hydrogen Bonding and Proton Sponge Behavior
Investigations into 1,8,1',8'-Tetrakis(dimethylamino)-2,2'-dinaphthylmethanols have uncovered their unique hydrogen bonding and proton sponge characteristics. These studies highlight the potential of such compounds in developing new materials with tunable properties through hydrogen bonding and intramolecular interactions (Pozharskii et al., 2010).
Mechanism of Action
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
properties
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMCFHUGTZNWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Bromo-2-thiazolyl)methyl]formamide](/img/structure/B2725829.png)
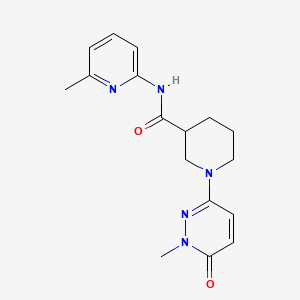
![6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2725833.png)
![3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2725834.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2725835.png)
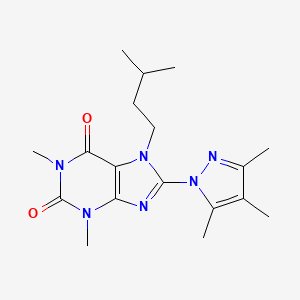
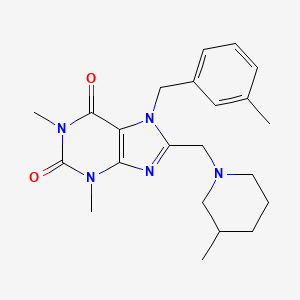

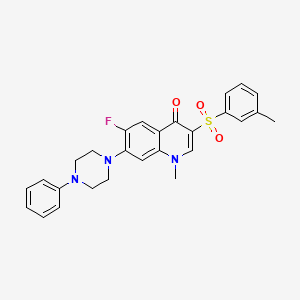
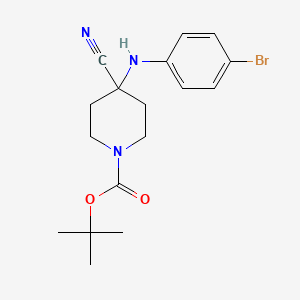
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/no-structure.png)
![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)
![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)
